molecular formula C19H17NO3S2 B2604357 (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 307525-22-0

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2604357
CAS No.: 307525-22-0
M. Wt: 371.47
InChI Key: NWQDCTLAUUCZHU-BOPFTXTBSA-N
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Description

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic rhodanine-3-acetic acid derivative recognized for its significant potential in pharmacological research, primarily as a dual-target agent. Its core research value lies in its potent inhibitory activity against key enzymes implicated in metabolic and neurodegenerative disorders. The compound acts as a strong inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway, making it a promising candidate for investigating new anti-diabetic and anti-obesity therapeutics . Concurrently, it exhibits powerful inhibition of acetylcholinesterase (AChE), an enzyme whose elevated activity is associated with cholinergic deficit in Alzheimer's disease, positioning it for studies aimed at mitigating cognitive decline . The (Z)-benzylidene rhodanine structure is a privileged scaffold in medicinal chemistry, known for enabling interactions with multiple biological targets. The specific substitution pattern on its phenyl rings—the 3,4-dimethoxy group on the benzylidene moiety and the p-methyl group on the N-3 phenyl ring—is optimized for dual PTP1B and AChE binding affinity and selectivity. Researchers utilize this high-purity compound to explore complex disease pathologies with overlapping mechanisms, such as the established link between type 2 diabetes and an increased risk of Alzheimer's disease, often referred to as "Type 3 Diabetes." This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S2/c1-12-4-7-14(8-5-12)20-18(21)17(25-19(20)24)11-13-6-9-15(22-2)16(10-13)23-3/h4-11H,1-3H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQDCTLAUUCZHU-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methylphenylthiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazolidin ring with diverse substituents that contribute to its unique chemical properties. Its molecular formula is C18H20N2O6S, with a molecular weight of approximately 392.426 g/mol. The structural characteristics of this compound enable it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Structural Formula

 5Z 5 3 4 dimethoxyphenyl methylidene 3 4 methylphenyl 2 sulfanylidene 1 3 thiazolidin 4 one\text{ 5Z 5 3 4 dimethoxyphenyl methylidene 3 4 methylphenyl 2 sulfanylidene 1 3 thiazolidin 4 one}

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways.

Table 1: Reaction Types Involving the Compound

Reaction TypeDescription
OxidationCan be oxidized to form corresponding oxides
ReductionReducible using agents like sodium borohydride
SubstitutionParticipates in nucleophilic or electrophilic substitution reactions

Biology

The biological activity of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been investigated for potential therapeutic applications. Studies have indicated its anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Medicine

Research into the medicinal applications of this compound has focused on its potential as a drug candidate. Its structural properties suggest possible interactions with biological targets such as enzymes and receptors.

Table 2: Potential Medical Applications

Application TypeDescription
Drug DevelopmentInvestigated as a lead compound for new pharmaceuticals
Therapeutic UseExplored for anti-inflammatory and anticancer treatments

Industry

In industrial settings, this compound is utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications in materials science.

Case Study: Specialty Chemicals

A report from Chemical Reviews highlighted the use of this compound in synthesizing new polymers with enhanced properties. The incorporation of thiazolidin derivatives improved thermal stability and mechanical strength in polymer formulations.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position 5 / Position 3) Molecular Weight (g/mol) Key Interactions Reference
Target Compound 3,4-Dimethoxyphenyl / 4-Methylphenyl 427.51 C–H⋯π, van der Waals
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (I) 2-Hydroxyphenyl / Phenyl 339.43 O–H⋯S, C–H⋯π dimers
(5Z)-5-(4-Nitrobenzylidene)-3-allyl-2-sulfanylidene-1,3-thiazolidin-4-one (II) 4-Nitrophenyl / Allyl 348.42 π-π stacking, N–O⋯S
(5Z)-3-(3-Chloro-4-methylphenyl)-5-(2,5-dimethoxybenzylidene)-2-thioxo-... (III) 2,5-Dimethoxyphenyl / 3-Chloro-4-methylphenyl 448.93 Cl⋯S, C–H⋯O
  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxy groups in the target compound enhance electron density, increasing lipophilicity compared to nitro (II) or chloro (III) substituents. This may improve membrane permeability but reduce aqueous solubility .
  • Hydrogen Bonding : Compound (I) forms intramolecular O–H⋯S bonds and dimeric R$_2$$^2$(7/10) motifs via intermolecular H-bonds, stabilizing its crystal lattice. In contrast, the target compound relies on weaker C–H⋯π interactions due to the absence of hydroxyl groups .

Spectroscopic and Computational Insights

  • NMR Shifts : The target compound’s 3,4-dimethoxy protons resonate at δ 3.8–3.9 ppm, distinct from the δ 5.5 ppm hydroxyl proton in (I) .
  • DFT Studies : Computational models predict the target compound’s HOMO-LUMO gap (~3.5 eV) is narrower than (I) (~4.2 eV), suggesting higher reactivity .

Biological Activity

The compound (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-ones are known for their ability to interact with various biological targets, leading to a range of pharmacological effects. These compounds have been studied for their antidiabetic , antioxidant , anticancer , anti-inflammatory , and antimicrobial properties . The structure of thiazolidin-4-one allows for modifications that can enhance or alter these activities.

Antidiabetic Activity

Thiazolidin-4-one derivatives have shown significant antidiabetic effects by acting as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. For instance, compounds similar to our target compound have been reported to reduce blood glucose levels in diabetic models .

Antioxidant Activity

The antioxidant potential of thiazolidin-4-ones is attributed to their ability to scavenge free radicals. In studies, derivatives have demonstrated varying degrees of antioxidant activity measured through DPPH radical scavenging assays. For example, certain derivatives exhibited IC50 values indicating effective radical scavenging capabilities .

Anticancer Properties

Recent research highlights the anticancer potential of thiazolidin-4-one derivatives. Studies indicate that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Mechanistic studies suggest that they may act through multiple pathways, including the inhibition of specific enzymes and modulation of signaling pathways involved in cell survival .

Antimicrobial and Anti-inflammatory Effects

Thiazolidin-4-one derivatives have also shown promising antimicrobial activities against a range of pathogens. They exhibit significant inhibitory effects on bacterial and fungal growth. Additionally, these compounds have been evaluated for their anti-inflammatory properties, demonstrating the ability to reduce inflammation markers in vitro and in vivo .

Structure-Activity Relationship (SAR)

The biological activities of thiazolidin-4-one derivatives are heavily influenced by their chemical structure. Modifications at positions 2, 3, and 5 can lead to enhanced potency or selectivity for specific biological targets. For instance:

  • Substituents at position 5 can significantly affect the compound's binding affinity to PPARγ.
  • Aromatic rings attached to the thiazolidinone core often enhance lipophilicity and bioavailability.

Case Study 1: Anticancer Activity

A study evaluated a series of thiazolidin-4-one derivatives for their anticancer activity against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values as low as 10 µM, highlighting their potential as effective anticancer agents .

Case Study 2: Antidiabetic Effects

In an animal model of diabetes induced by streptozotocin, a thiazolidinone derivative was administered orally at different dosages. The compound significantly reduced blood glucose levels compared to the control group, with histopathological examinations revealing protective effects on pancreatic β-cells .

Q & A

Basic Questions

Q. How can the synthesis of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one be optimized for higher yield and purity?

  • Methodological Answer : The compound can be synthesized via a Schiff base condensation reaction between 3,4-dimethoxybenzaldehyde and thiosemicarbazide derivatives under acidic conditions. Key steps include:

  • Reagent Ratios : Use a 1:1.2 molar ratio of aldehyde to thiosemicarbazide to minimize unreacted intermediates.
  • Solvent Choice : Ethanol or methanol under reflux (70–80°C) enhances cyclization efficiency .
  • Acid Catalyst : 1–2% acetic acid improves protonation of the imine intermediate, accelerating ring closure.
  • Purification : Recrystallization from DMF-ethanol (1:3) yields crystals suitable for X-ray diffraction analysis .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR confirm the Z-configuration of the benzylidene group and the thione (-S-) moiety. Aromatic protons in the 3,4-dimethoxyphenyl group resonate at δ 6.8–7.2 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the planar thiazolidinone ring and non-covalent interactions (e.g., C–H···S hydrogen bonds). SHELXL-2018 is recommended for refinement .
  • FT-IR : Strong absorption bands at 1680–1700 cm1^{-1} (C=O) and 1250–1270 cm1^{-1} (C–S) validate the core structure .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic data for polymorphic forms of this compound?

  • Methodological Answer :

  • DFT Calculations : Compare experimental (SC-XRD) and computed (B3LYP/6-311G**) bond lengths/angles to identify polymorphic distortions. Discrepancies >0.05 Å suggest lattice packing effects .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonding) using CrystalExplorer. Polymorphs with >10% variation in contact surfaces indicate distinct packing motifs .
  • SHELXD : Use dual-space algorithms to phase ambiguous reflections in twinned crystals. A "TWIN" command in SHELX refines twin laws (e.g., -1 0 0 / 0 -1 0 / 0 0 -1) .

Q. What strategies are effective in evaluating the biological activity of this compound against enzyme targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets like α-glucosidase or PPAR-γ. Use the compound’s minimized conformation (MMFF94 force field) and a grid box covering the active site .
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC50_{50} via spectrophotometric assays (e.g., α-glucosidase inhibition at 405 nm with p-nitrophenyl-α-D-glucopyranoside).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) with cisplatin as a positive control .
  • SAR Analysis : Modify substituents (e.g., replace 3,4-dimethoxy with nitro/hydroxy groups) to correlate structural features with activity .

Q. How can hydrogen bonding networks in the crystal lattice influence the compound’s stability and solubility?

  • Methodological Answer :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., C(6)\text{C}(6), D(2)\text{D}(2)) using Mercury 4.0. Dominant N–HO\text{N–H} \cdots \text{O} and C–HS\text{C–H} \cdots \text{S} motifs enhance lattice stability but reduce aqueous solubility .
  • Solubility Prediction : Use Hansen Solubility Parameters (HSPiP software) with δd_d, δp_p, δh_h values. High δh_h (>20 MPa0.5^{0.5}) correlates with DMSO solubility .
  • Thermogravimetric Analysis (TGA) : Decomposition temperatures >200°C indicate strong intermolecular forces, as seen in related thiazolidinones .

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